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Compound of Interest

Compound Name:
3-(4-Butoxy-3-ethoxy-phenyl)-

acrylic acid

Cat. No.: B11726007 Get Quote

Executive Summary & Scope
Alkoxy cinnamic acids (e.g., p-methoxycinnamic acid, ferulic acid, sinapic acid) are critical

intermediates in the synthesis of UV filters, antioxidants, and pharmaceutical precursors.

Accurate structural elucidation of these compounds is often complicated by the electronic

effects of the alkoxy substituents, which induce significant chemical shift perturbations

compared to their hydroxy or unsubstituted counterparts.

This guide provides a comparative performance analysis of the C13 NMR spectral signatures

of mono-, di-, and tri-alkoxy cinnamic acids. It contrasts these "products" against unsubstituted

alternatives to highlight diagnostic peaks and establishes a self-validating assignment protocol

using 2D NMR techniques.

Experimental Methodology & Causality
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the data presented below assumes

the following optimized experimental conditions.

Solvent Selection (DMSO-d6 vs. CDCl3):

Recommendation:DMSO-d6 is the superior solvent for this class.
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Causality: Alkoxy cinnamic acids often exhibit poor solubility in CDCl3, leading to weak

quaternary carbon signals. DMSO-d6 ensures complete dissolution and prevents dimer

formation (hydrogen bonding) which can broaden carbonyl peaks. Furthermore, DMSO-d6

shifts exchangeable protons (COOH) downfield, removing them from the aromatic region

in 1H NMR, which aids in correlating the C13 carbonyl via HMBC.

Reference Standard:

Chemical shifts are referenced to the DMSO-d6 septet center at 39.52 ppm.

Pulse Sequence:

Standard 1D Carbon (power-gated decoupling) is sufficient for initial screening.

Critical Step: A DEPT-135 or APT experiment is mandatory to distinguish the methoxy

carbons (positive/up) from the aromatic quaternary carbons (invisible) and methylene

carbons (negative/down, though rare in this specific scaffold).

Experimental Workflow Diagram
The following flowchart outlines the logic for unambiguous assignment, moving from simple 1D

experiments to definitive 2D correlations.
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Figure 1: Step-by-step NMR assignment workflow ensuring high-confidence structural

elucidation.

Comparative Analysis: Chemical Shift Performance
The "performance" of an NMR signal is defined here by its diagnostic utility—how well it

distinguishes one derivative from another. The table below compares the C13 shifts of the core

Cinnamic Acid scaffold against its Mono-alkoxy (p-Methoxy) and Di-alkoxy/Hydroxy (Ferulic)

derivatives.
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Table 1: Comparative C13 NMR Shifts (DMSO-d6, ppm)
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Carbon
Position

Unsubstituted
Cinnamic Acid

p-

Methoxycinnam

ic Acid (Target)

Ferulic Acid (3-
OMe, 4-OH)

Shift Effect

(Performance)

C-9 (COOH) 167.7 167.9 168.5

Stable: Minimal

impact from ring

substituents.

C-7 (vinyl

)
144.0 143.8 145.0

Resonance

Buffer: The

double bond

insulates the

COOH from ring

electronics.

C-8 (vinyl

)
119.3 116.5 116.1

Diagnostic:

Upfield shift (~3

ppm) in alkoxy

derivatives due

to resonance

donation.

C-4 (Para) 130.3 160.9 (C-O) 148.4 (C-OH)

Primary Marker:

Massive

downfield shift

(~30 ppm)

indicates direct

oxygen

attachment.

C-3 (Meta) 128.9 114.3 149.5 (C-OMe)

Differentiation:

Unsubstituted =

~129. Alkoxy at

C4 shields C3 to

~114. Methoxy at

C3 deshields it to

~149.

C-1 (Ipso) 134.3 126.8 126.2 Shielding:

Electron-
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donating groups

shield the ipso

carbon relative to

the unsubstituted

acid.

Methoxy (OCH3) N/A 55.3 56.1

Identity:

Diagnostic region

(55-61 ppm).

Detailed Mechanistic Insight
The "Alkoxy Push" (Resonance Effect): In p-methoxycinnamic acid, the oxygen lone pair

donates electron density into the ring. This resonance structure places a partial negative

charge on the Ortho (C3/C5) and Ipso (C1) positions.

Result: C3/C5 are significantly shielded (moved upfield to ~114 ppm) compared to

unsubstituted cinnamic acid (~129 ppm). This is the most reliable check for para-

substitution.

The "Vinyl Filter" (C7 vs C8): The

-carbon (C7) is relatively unaffected by the ring substitution because it is electron-deficient
due to the carbonyl pull. However, the

-carbon (C8) receives electron density transmitted through the conjugated system from the
alkoxy group.

Result: C8 shifts upfield (~116 ppm) in alkoxy derivatives compared to unsubstituted

(~119 ppm).

Steric Compression (The "Ortho Effect"): In 3,4,5-trimethoxycinnamic acid (not listed in table

but relevant), the central methoxy group (C4) is sterically crowded by its neighbors.

Result: The C4-OCH3 signal often appears downfield (~61 ppm) compared to the

unhindered C3/C5-OCH3 groups (~56 ppm). This 5 ppm difference is a critical quality

attribute for distinguishing isomers.
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Self-Validating Assignment Protocol
To guarantee "Trustworthiness," researchers should not rely solely on literature values. Use the

following self-validating logic based on HMBC (Heteronuclear Multiple Bond Correlation).

The "Hook" Strategy
The most difficult signals to assign are the quaternary carbons (C1, C3, C4 in substituted

rings). Use the "Hooks"—protons with distinct shifts—to pull out the carbon assignments.

Hook 1: The Methoxy Protons (

~3.8)

Action: Look for the strong HMBC correlation from the OMe protons.

Validation: The carbon they correlate to (3-bond) is the Ipso-Alkoxy Carbon (e.g., C4 in p-

methoxy, C3 in Ferulic). This unambiguously identifies the oxygenated ring carbons.

Hook 2: The Vinyl Protons (

6.4 - 7.6)

Action: The doublet at ~7.5 ppm is usually H-7 (

).

Validation: H-7 will show a 3-bond correlation to the Carbonyl (C9) and the Ring Ipso (C1).

This confirms the anchor point of the side chain.

Hook 3: The Carbonyl Check

Action: Verify C9 (~168 ppm).

Validation: It should show correlations only to H-7 and H-8. If it correlates to aromatic

protons, your assignment of the vinyl protons is incorrect.

Correlation Logic Diagram
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The following diagram visualizes the specific HMBC connectivities required to validate the

structure of p-Methoxycinnamic Acid.
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Figure 2: Diagnostic HMBC correlations. Red nodes are proton sources; Blue nodes are carbon

targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000587
https://www.benchchem.com/product/b11726007#c13-nmr-peak-assignments-for-alkoxy-cinnamic-acids
https://www.benchchem.com/product/b11726007#c13-nmr-peak-assignments-for-alkoxy-cinnamic-acids
https://www.benchchem.com/product/b11726007#c13-nmr-peak-assignments-for-alkoxy-cinnamic-acids
https://www.benchchem.com/product/b11726007#c13-nmr-peak-assignments-for-alkoxy-cinnamic-acids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11726007?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11726007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

